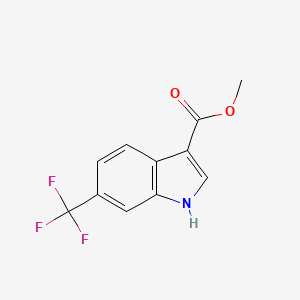

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOZHNZNDVZPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450969 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415918-12-6 | |

| Record name | Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 6-(Trifluoromethyl)-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The CF₃ group, with its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance a compound's binding affinity, membrane permeability, and resistance to metabolic degradation. This guide provides a comprehensive technical overview of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, a key building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its molecular structure, synthesis, spectroscopic characterization, and potential applications, offering field-proven insights for its effective utilization in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

This compound possesses a rigid bicyclic indole core. The electron-withdrawing trifluoromethyl group at the C6 position of the benzene ring and the methyl carboxylate group at the C3 position of the pyrrole ring are key determinants of its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₃NO₂ | N/A |

| Molecular Weight | 243.19 g/mol | [1] |

| CAS Number | 415918-12-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 218-220 °C (for the corresponding carboxylic acid) | [2] |

| Boiling Point | ~402.5 °C (Predicted for the corresponding carboxylic acid) | [2] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol. | N/A |

Part 2: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the Fischer indole synthesis to construct the core indole ring system, followed by esterification of the resulting carboxylic acid.

Step 1: Fischer Indole Synthesis of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[3] For the synthesis of 6-(trifluoromethyl)-1H-indole-3-carboxylic acid, 4-(trifluoromethyl)phenylhydrazine and pyruvic acid are the logical starting materials.

Reaction Scheme:

Caption: Fischer Indole Synthesis Workflow.

Detailed Protocol:

-

Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution. The mixture is typically stirred at room temperature for a short period to facilitate the formation of the corresponding hydrazone.

-

Cyclization: To the reaction mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly employed.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water to remove any residual acid, and then dried.

-

Purification: The crude 6-(trifluoromethyl)-1H-indole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid catalyst is crucial for protonating the hydrazone, which initiates the tautomerization to the key ene-hydrazine intermediate. This is followed by a[4][4]-sigmatropic rearrangement, which is the core bond-forming step of the indole ring.[3]

-

Heat: The cyclization and subsequent aromatization steps are typically endergonic and require thermal energy to proceed at a reasonable rate.

-

Solvent: Acetic acid or ethanol are often used as they are polar enough to dissolve the starting materials and are stable under the acidic and high-temperature conditions of the reaction.

Step 2: Esterification of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A standard Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.

Reaction Scheme:

Caption: Esterification Workflow.

Detailed Protocol:

-

Reaction Setup: Suspend 6-(trifluoromethyl)-1H-indole-3-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, hence anhydrous conditions are preferred for optimal yield.

Part 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a description of the expected spectral data based on the analysis of closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and chemical environment of the protons in the molecule.

-

Indole NH: A broad singlet is expected in the downfield region (δ 11.0-12.0 ppm), characteristic of the acidic indole N-H proton.

-

Aromatic Protons: The protons on the benzene ring (H4, H5, and H7) will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns will be influenced by the trifluoromethyl group. H7, being adjacent to the CF₃ group, may show coupling to the fluorine atoms.

-

Pyrrole Proton (H2): A singlet or a narrow multiplet is expected for the proton at the C2 position of the pyrrole ring, typically in the range of δ 7.5-8.0 ppm.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group will be observed in the upfield region (δ 3.5-4.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region (δ 160-170 ppm).

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm.

-

Aromatic and Pyrrole Carbons: The remaining aromatic and pyrrole carbons will resonate in the range of δ 100-140 ppm. The carbon attached to the CF₃ group (C6) will be significantly influenced by the electron-withdrawing nature of the substituent.

-

Methyl Carbon: The methyl carbon of the ester group will appear as a singlet in the upfield region (δ 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl group.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are indicative of the aromatic ring.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 243.19).

-

Fragmentation Pattern: Common fragmentation pathways for indole esters include the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the ester group itself. The trifluoromethyl group is generally stable, and its fragmentation is less common.

Caption: Key Spectroscopic Data Correlations.

Part 4: Reactivity and Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of more complex molecules.

-

N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated to introduce further diversity.

-

Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.

-

Reduction: The ester functionality can be reduced to the corresponding alcohol, providing another point for further chemical modification.

The presence of the 6-trifluoromethyl group makes this indole derivative particularly attractive for the development of new therapeutic agents. The CF₃ group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding to target proteins through favorable interactions. This scaffold is a valuable starting point for the synthesis of compounds targeting a variety of biological pathways, including those involved in cancer, inflammation, and infectious diseases.

Conclusion

This compound is a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole scaffold with the modulating effects of a trifluoromethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its structure, synthesis, and spectroscopic properties, offering a solid foundation for researchers to leverage this important molecule in their drug development programs.

References

-

Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. (2025). Request PDF. Retrieved from [Link]

-

Erisman, E. P., & Augustine, L. M. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Taber, D. F., & Stachel, S. J. (2011). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Sajisha, V. S., et al. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Structure, 1222, 128867.

- Unsworth, W. P., & Taylor, R. J. K. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(23), 6038-6041.

- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.

- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679.

-

Supporting information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

- S. S., T., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 126940.

- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)

-

Oakwood Chemical. (n.d.). Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity.[1] A precise understanding of the molecule's structure, as confirmed by NMR, is therefore critical for quality control, reaction monitoring, and structural verification in synthetic and medicinal chemistry workflows. This document details the foundational principles of ¹H NMR as applied to this specific analyte, offers a proton-by-proton interpretation of its predicted spectrum, provides a robust experimental protocol for data acquisition, and discusses the influence of its unique electronic features on the resulting spectral data.

Introduction: The Strategic Importance of the Analyte

The indole ring system is a cornerstone of pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an effective pharmacophore. The addition of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design to modulate a compound's physicochemical properties. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which can significantly alter the electron distribution within the indole ring.[3] Furthermore, the methyl ester at the 3-position serves as another key functional handle and electronic modulator.

Consequently, this compound represents a model compound embodying several key features of contemporary pharmaceutical agents. An unambiguous structural elucidation via ¹H NMR is not merely an academic exercise but a crucial step in ensuring the integrity of research and development programs.

Foundational Principles for Interpreting the Spectrum

A ¹H NMR spectrum provides three key pieces of information for structure elucidation: the chemical shift (δ) , which indicates the electronic environment of a proton; the integration , which reveals the relative number of protons generating a signal; and the multiplicity (or splitting pattern), which describes the number of neighboring protons through a phenomenon known as spin-spin coupling (J-coupling) .[4]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift is the resonance frequency of a proton relative to a standard, typically tetramethylsilane (TMS).[5] Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while protons in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).[5] The powerful deshielding effect of aromatic ring currents causes aryl protons to resonate significantly downfield, typically in the 6.5-9.0 ppm range.[5][6]

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of non-equivalent protons through the bonding electrons.[4][7] The coupling constant, J, is measured in Hertz (Hz) and is independent of the external magnetic field strength. The magnitude of J provides critical information about the connectivity and spatial relationship between protons, with typical values for aromatic protons being:

-

Ortho coupling (³J_HH_): 7–10 Hz

-

Meta coupling (⁴J_HH_): 2–3 Hz[8]

-

Para coupling (⁵J_HH_): 0–1 Hz

-

Structural Analysis and the Influence of Substituents

To accurately predict the ¹H NMR spectrum, we must first analyze the molecule's structure and the electronic effects of its substituents.

Molecular Structure and Proton Numbering

The standard IUPAC numbering for the indole ring is used for proton assignment.

Caption: Structure of this compound with proton numbering.

The Impact of Substituents

The chemical shifts of the indole protons are heavily influenced by the two electron-withdrawing groups (EWGs):

-

Methyl Carboxylate (-COOCH₃) at C3: This group deshields the proton at the C2 position due to its anisotropic effect and electron-withdrawing nature.

-

Trifluoromethyl (-CF₃) at C6: This is a very powerful EWG, acting primarily through an inductive effect (-I).[3] It strongly deshields protons ortho (C5-H, C7-H) and para (no proton at this position) to it. Unlike a fluorine atom, it does not donate electron density through resonance.[3] This effect significantly simplifies the prediction of the relative chemical shifts of the benzenoid protons.

Caption: Logical flow of substituent effects on proton chemical shifts.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Interpretation

Based on the principles above and data from similar indole structures, a detailed prediction of the ¹H NMR spectrum can be made.[9][10][11] The analysis assumes a standard deuterated solvent like DMSO-d₆, which is often used for indoles to clearly resolve the N-H proton.[12]

-

H1 (N-H): The indole N-H proton is acidic and often appears as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[13] In DMSO-d₆, its exchange rate is slowed, and it typically appears as a sharp signal far downfield, often >11.0 ppm . It may show coupling to H2.

-

Hₘ (-OCH₃): The three protons of the methyl ester group are equivalent and do not couple with other protons. They will appear as a sharp singlet. For methyl indole-3-carboxylate, this signal is observed around 3.8 ppm .[14]

-

H2: This proton is on the electron-deficient pyrrole ring and is deshielded by the adjacent nitrogen and the C3-ester group. It has no vicinal proton neighbors and is expected to be a singlet or a narrow doublet if coupled to H1. It is typically the most downfield of the C-H protons on the ring system, predicted to be around 8.2-8.4 ppm .

-

H7: This proton is ortho to the electron-withdrawing -CF₃ group, leading to significant deshielding. It is also adjacent to the indole nitrogen. It has no ortho proton neighbors but will have a small meta coupling to H5 (⁴J ≈ 2-3 Hz). It often appears as a singlet or a narrow doublet. Given its proximity to the -CF₃ group, it is predicted to be one of the most downfield aromatic protons, likely around 8.1-8.3 ppm .

-

H5: This proton is also ortho to the -CF₃ group and will be strongly deshielded. It is coupled to H4 (ortho, ³J ≈ 8-9 Hz) and H7 (meta, ⁴J ≈ 2-3 Hz). Therefore, it should appear as a doublet of doublets (dd). Its chemical shift is predicted to be downfield, around 7.8-8.0 ppm .

-

H4: This proton is coupled only to H5 (ortho, ³J ≈ 8-9 Hz) and will appear as a doublet (d). It is the furthest proton from the -CF₃ group and is expected to be the most upfield of the benzenoid protons, likely appearing around 7.6-7.7 ppm .

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H1 (N-H) | > 11.0 | br s or d | - | 1H |

| H2 | 8.2 – 8.4 | s or d | - | 1H |

| H7 | 8.1 – 8.3 | s or d | ⁴J ≈ 2-3 | 1H |

| H5 | 7.8 – 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |

| H4 | 7.6 – 7.7 | d | ³J ≈ 8-9 | 1H |

| Hₘ (-OCH₃) | ~ 3.8 | s | - | 3H |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Experimental Protocol: From Sample to Spectrum

Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for ¹H NMR analysis.

Materials and Reagents

-

This compound (5-10 mg)

-

High-quality 5 mm NMR tubes (clean and dry)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of >99.8% isotopic purity

-

Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer

-

Pasteur pipettes and glass wool

-

Vortex mixer

Step-by-Step Sample Preparation

This protocol is critical for achieving high-resolution spectra by ensuring a homogeneous sample in the magnetic field.

-

Weighing: Accurately weigh 5-10 mg of the solid analyte directly into a clean, dry vial. For routine ¹H NMR, this concentration provides excellent signal-to-noise in a short time.[15][16]

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume ensures the sample height in the NMR tube is sufficient to be within the detector coils.[15]

-

Dissolution: Securely cap the vial and vortex for 30-60 seconds, or until the solid is completely dissolved. Visual inspection against a bright light can confirm the absence of suspended particles.

-

Filtration (Self-Validating Step): This step is crucial for removing microscopic solid impurities that degrade spectral quality.[17]

-

Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.

-

Draw the sample solution into the pipette.

-

Carefully dispense the filtered solution into a clean, dry NMR tube. The glass wool will trap any particulate matter. The clarity of the resulting solution validates the removal of solids.

-

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

NMR Instrument Parameters and Data Acquisition

-

Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the spectrometer's sample spinner.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters: For a standard ¹H experiment, typical parameters on a 400 MHz spectrometer include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (sufficient for the sample concentration)

-

-

Processing: After acquisition, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform (FT). This is followed by phase correction, baseline correction, and integration to yield the final, interpretable spectrum.

Conclusion

The ¹H NMR analysis of this compound is a clear example of how fundamental spectroscopic principles can be applied to elucidate the structure of a complex, medicinally relevant molecule. The predictable and pronounced electronic effects of the trifluoromethyl and methyl carboxylate substituents result in a well-dispersed and highly informative spectrum. By understanding these influences and adhering to a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity and progression of their drug discovery and development efforts.

References

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Connected. NMR shifts 1H -general. Available at: [Link]

-

Magritek. (2016). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Scribd. Indole 3 Carboxylate. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

University of Nottingham. Chemical shifts. Available at: [Link]

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. NMR STUDIES OF INDOLE. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

UCL. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

ResearchGate. (2016). How to Prepare Samples for NMR. Available at: [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

-

Wilmott, D. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. News-Medical. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chambers, S. J., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. acdlabs.com [acdlabs.com]

- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. chemistryconnected.com [chemistryconnected.com]

- 14. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum [chemicalbook.com]

- 15. organomation.com [organomation.com]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling & Handling of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Executive Summary

Compound: Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate CAS: 415918-12-6 (Representative) Molecular Formula: C₁₁H₈F₃NO₂ Molecular Weight: 243.18 g/mol

This guide provides a technical framework for the solubilization, handling, and stability maintenance of this compound. As a trifluoromethylated indole derivative, this compound exhibits distinct lipophilicity driven by the electron-withdrawing -CF₃ group. While this substituent enhances metabolic stability and membrane permeability—key traits for drug discovery scaffolds—it significantly reduces aqueous solubility.

This document outlines an evidence-based approach to solvent selection, stock solution preparation, and precipitation avoidance in biological assays.

Part 1: Physicochemical Profile & Solubility Logic

Understanding the structural determinants of solubility is critical for experimental success. The indole core is aromatic and hydrophobic; the addition of a trifluoromethyl group at the C6 position further increases the partition coefficient (LogP), making the compound strictly lipophilic.

Calculated Properties

| Property | Value (Est.) | Impact on Solubility |

| LogP | 3.2 – 3.8 | High lipophilicity; requires organic solvents for initial dissolution. |

| H-Bond Donors | 1 (NH) | Moderate potential for hydrogen bonding with polar protic solvents. |

| H-Bond Acceptors | 4 (F, O) | Good interaction with DMSO/DMF via dipole-dipole interactions. |

| pKa (NH) | ~16 | Very weak acid; deprotonation requires strong bases (e.g., NaH), not relevant for neutral solubility. |

Solvent Compatibility Matrix

The following table categorizes solvents based on their solvation capacity for this specific scaffold.

| Solvent Class | Recommended Solvents | Solubility Potential | Application Context |

| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Primary Stock Solutions. Best for long-term storage (-20°C). |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Secondary dilutions; LC-MS mobile phases. |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Synthetic workups; chromatography loading. |

| Aprotic Polar | Acetonitrile (ACN) | Moderate-High | HPLC preparation; compound management libraries. |

| Aqueous | Water, PBS, Media | Negligible (<0.1 mg/mL) | Risk of Precipitation. Requires <1% DMSO co-solvent or carriers (e.g., Cyclodextrins). |

Part 2: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (20 mM)

Objective: Create a stable stock solution for biological screening or synthetic aliquoting.

-

Calculation:

-

Target Concentration: 20 mM

-

Molecular Weight: 243.18 g/mol

-

Required Mass for 1 mL:

.

-

-

Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard due to its low volatility and high solubilizing power.

-

Procedure:

-

Weigh ~5 mg of the solid compound into a tared amber glass vial (protect from light).

-

Calculate the exact volume of DMSO required:

. -

Add DMSO slowly down the side of the vial.

-

Vortex vigorously for 30–60 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes.

-

Visual Inspection: Ensure the solution is perfectly clear. Any turbidity indicates incomplete dissolution.

-

Protocol B: "Kinetic Solubility" Assessment for Bioassays

Objective: Determine the maximum concentration tolerant in aqueous media (e.g., cell culture media) before precipitation occurs.

Workflow Visualization (DOT):

Figure 1: Kinetic solubility assessment workflow to prevent compound precipitation in aqueous biological assays.

Detailed Steps:

-

Preparation: Prepare a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

-

Spiking: Pipette 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear plate (Final DMSO = 1%).

-

Equilibration: Shake the plate at 500 rpm for 2 hours at room temperature.

-

Readout: Measure absorbance at 600 nm (turbidity) or use a nephelometer.

-

Threshold: An increase in OD600 > 0.005 above the blank indicates precipitation.

Part 3: Handling & Stability Guidelines

The "Crash-Out" Effect

The trifluoromethyl group renders this molecule highly hydrophobic. When diluting a DMSO stock into an aqueous buffer:

-

Always add the DMSO stock to the buffer, not the buffer to the stock.

-

Agitate rapidly during addition to prevent local high concentrations that trigger nucleation.

-

Limit the final DMSO concentration to 0.5–1.0% v/v.

Chemical Stability

The methyl ester moiety at position 3 is susceptible to hydrolysis, particularly in basic conditions (pH > 8) or in the presence of esterases in cell media.

-

Storage: Store solid powder at -20°C under desiccant.

-

Solution Storage: DMSO stocks are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

-

Media Stability: Prepare fresh dilutions in cell culture media immediately prior to use.

Solvent Selection Decision Tree

Figure 2: Solvent selection logic based on downstream application.

References

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Tsui, G. C., et al. (2018).[2] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679. (Contextual grounding for trifluoromethyl indole synthesis and properties). [Link][2]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight into lipophilicity of CF3-indoles). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate for Kinase Inhibitor Synthesis

Abstract

The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of therapeutic agents. The trifluoromethyl (CF3) group, in particular, is prized for its ability to improve metabolic stability, modulate lipophilicity, and increase binding affinity.[1][2] This guide provides an in-depth exploration of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, a versatile and high-value building block for the synthesis of kinase inhibitors. We will dissect the strategic advantages conferred by its unique substitution pattern and provide detailed, field-proven protocols for its chemical manipulation, enabling researchers and drug development professionals to accelerate the discovery of next-generation targeted therapies.

Introduction: The Trifluoromethylated Indole as a Privileged Scaffold

Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, small molecule kinase inhibitors have emerged as one of the most successful classes of targeted therapies.[3] Within this domain, the indole ring system is recognized as a "privileged scaffold" due to its structural resemblance to the adenine region of ATP and its capacity for diverse functionalization, allowing for fine-tuning of inhibitor potency and selectivity.[4][5]

The introduction of a trifluoromethyl (CF3) group onto this scaffold is a deliberate design choice aimed at overcoming common drug development hurdles.[6][7] The CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can significantly increase a drug's half-life and bioavailability.

-

Improved Binding Affinity: The CF3 group can engage in favorable non-covalent interactions within a kinase's ATP-binding pocket, including hydrophobic interactions and dipole-dipole interactions, thereby increasing inhibitor potency.[1][8]

-

Modulation of Physicochemical Properties: The CF3 group increases lipophilicity, which can improve cell membrane permeability.[2][6] It also lowers the pKa of nearby acidic or basic groups, which can alter a compound's ionization state and solubility.

This compound combines these advantages into a single, synthetically tractable starting material, making it an ideal entry point for the construction of complex kinase inhibitors.

Strategic Analysis of Functional Groups

The utility of this compound stems from the specific placement of its functional groups, each offering a distinct handle for synthetic elaboration.

Caption: Key reactive sites on the indole scaffold.

-

The N-H at Position 1: This site is the most common point for diversification. N-alkylation introduces side chains that can extend into the solvent-exposed region of the kinase active site, allowing for the optimization of selectivity and pharmacokinetic properties.[9][10]

-

The Methyl Ester at Position 3: This group serves as a latent carboxylic acid. Its hydrolysis is a trivial yet critical step, unmasking a functional group ready for amide bond formation—a ubiquitous linkage in kinase inhibitors, including approved drugs like Dabrafenib.[11][12]

-

The CF3 at Position 6: The placement at C6 is crucial. It acts as an electron-withdrawing group, influencing the acidity of the N-H proton and the overall electronic character of the indole ring. This position often places the CF3 group deep within a hydrophobic pocket of the kinase active site.[13]

Application Protocol: Synthesis of a Core Amide Precursor

This section details a robust, two-step protocol to convert this compound into a versatile carboxylic acid intermediate, followed by amide coupling. This sequence is fundamental to building inhibitors that target kinases like BRAF, a key player in the MAPK/ERK signaling pathway.

Context: The MAPK/ERK Signaling Pathway

Many kinase inhibitors, including those derived from this indole scaffold, target components of the MAPK/ERK pathway. Constitutive activation of this pathway, often through mutations in kinases like BRAF (e.g., BRAF-V600E), is a driver of cell proliferation in many cancers, particularly melanoma.

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Workflow

The overall synthetic strategy involves protecting the indole nitrogen, hydrolyzing the ester, and then coupling the resulting acid.

Caption: Synthetic workflow for scaffold elaboration.

Protocol 1: N-Alkylation of the Indole Ring

Causality: The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole N-H, which has a pKa of ~17 in DMSO. This generates a highly nucleophilic indole anion that readily reacts with an alkyl halide electrophile.[9] Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvates the sodium cation, and has a high boiling point, allowing for elevated reaction temperatures if necessary.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkylating agent (e.g., 2-Bromopropane, Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF to create a 0.2 M solution.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water, generating flammable hydrogen gas.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become darker, and hydrogen evolution will cease.

-

Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH4Cl dropwise until gas evolution stops.

-

Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract with EtOAc (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4.

-

Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Saponification of the Methyl Ester

Causality: Saponification is the base-mediated hydrolysis of an ester.[14][15] Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for its higher solubility in mixed aqueous-organic solvent systems and for minimizing potential epimerization at adjacent chiral centers (if present). A THF/Methanol/Water solvent system ensures that both the relatively nonpolar indole substrate and the polar hydroxide salt are fully solubilized, facilitating an efficient reaction.[12]

Materials:

-

N-Alkylated indole ester (from Protocol 1)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Lithium hydroxide monohydrate (LiOH·H2O)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolution: Dissolve the N-alkylated indole ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio) to make a 0.1 M solution.

-

Hydrolysis: Add LiOH·H2O (3.0-5.0 eq) to the solution. Stir vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

-

Solvent Removal: Remove the THF and MeOH under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to pH 2-3. A precipitate of the carboxylic acid product should form.

-

Extraction: Extract the product with EtOAc (3x).

-

Washing & Drying: Combine the organic layers, wash with brine (1x), and dry over anhydrous Na2SO4.

-

Isolation: Filter the solution and concentrate under reduced pressure to yield the crude carboxylic acid, which is often pure enough for the next step or can be further purified by recrystallization or chromatography.

Data Summary & Expected Outcomes

The following table provides representative data for the described synthetic sequence. Yields are illustrative and may vary based on the specific alkylating agent and purification efficiency.

| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. N-Alkylation | NaH, R-X | DMF | 0 to RT | 2-4 | 85-95% |

| 2. Saponification | LiOH·H2O | THF/MeOH/H₂O | RT | 4-16 | 90-99% |

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. The protocols outlined herein provide a reliable and scalable pathway to generate key carboxylic acid intermediates, which are poised for diversification via amide coupling to construct extensive libraries of potential drug candidates. The strategic placement of the trifluoromethyl group provides a metabolic block and a potent binding element, while the C3-ester acts as a reliable synthetic handle.[2][16] By leveraging this building block, drug discovery teams can efficiently explore structure-activity relationships and accelerate the development of novel, targeted therapeutics for a range of diseases.

References

- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH.

- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed.

- Design and Synthesis of 6-Anilinoindazoles as Selective Inhibitors of c-Jun N-Terminal Kinase-3. | Request PDF - ResearchGate.

-

Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][9][17]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer - MIT Open Access Articles . Available at:

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.

- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - ACS Publications.

- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- N-alkylation of indole derivatives - Google Patents.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications.

- Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed.

- Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed.

- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.

- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.

- Hydrolysis of methyl esters - Google Patents.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.

- 6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH.

- Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed.

- Methyl Esters - Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 10. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 11. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 15. Methyl Esters [organic-chemistry.org]

- 16. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solvent Effects in the Synthesis of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Introduction: The Critical Role of Solvents in Trifluoromethyl-Indole Synthesis

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a key building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl (-CF3) group presents unique challenges during its synthesis, particularly in the crucial indole ring-formation step. The most common and versatile route to this scaffold is the Fischer indole synthesis.[1][2] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, proceeds through several polar intermediates and transition states.[3][4]

Consequently, the choice of solvent is not a passive parameter but an active determinant of reaction success. The solvent dictates the solubility of reagents, influences the reaction rate, stabilizes or destabilizes key intermediates, and can even alter the reaction pathway, leading to desired products or unwanted side reactions. This guide provides a comprehensive troubleshooting framework, focusing specifically on how solvent selection impacts the yield, purity, and scalability of your synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, framed in a question-and-answer format to provide direct and actionable advice.

Q1: My reaction yield is consistently low. How does solvent choice directly impact this?

Low yield is the most common problem and is often directly linked to suboptimal solvent selection. The Fischer indole synthesis mechanism involves a delicate balance of steps, including hydrazone formation, enamine tautomerization, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[4][5]

Causality & Solution:

-

Insufficient Polarity: The key[1][1]-sigmatropic rearrangement proceeds through a polar, charged transition state. A solvent with insufficient polarity (e.g., Toluene, Hexane) will fail to stabilize this transition state, dramatically slowing the reaction rate and leading to low conversion of the starting material.

-

Interference from Protic Solvents: Polar protic solvents like water, methanol, or ethanol possess O-H or N-H bonds and can form hydrogen bonds.[6] While they are excellent at dissolving polar reagents, they can form a "solvent cage" around the nucleophilic nitrogen of the hydrazine/enamine intermediate, thereby deactivating it and hindering the necessary intramolecular attack for cyclization.[7][8] This often results in a stalled reaction or the need for much harsher conditions.

-

Optimal Choice - Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetic Acid (which also serves as a catalyst) are often superior choices.[5] They possess high dielectric constants to stabilize polar intermediates but lack the ability to donate hydrogen bonds.[9] This leaves the nucleophilic sites of your intermediates "naked" and more reactive, facilitating the key bond-forming steps and improving reaction rates and yields.[10]

Recommendation: If you are experiencing low yields in a protic or non-polar solvent, a systematic switch to a high-boiling polar aprotic solvent like DMSO or DMF is the first recommended troubleshooting step.

Q2: I'm observing a complex mixture of side products. Can the solvent be the cause?

Absolutely. The formation of side products often indicates that an alternative, undesired reaction pathway is competing with the main Fischer cyclization.

Causality & Solution:

-

N-N Bond Cleavage: The primary competing pathway is the acid-catalyzed cleavage of the weak nitrogen-nitrogen bond in the hydrazone intermediate.[11] This cleavage is particularly problematic for substrates with strong electron-donating groups, but can also be promoted by overly harsh conditions.[12] This pathway leads to the formation of 4-(trifluoromethyl)aniline and other impurities.

-

Solvent's Role in Pathway Selection: A highly polar protic solvent can exacerbate this issue by stabilizing the ionic species formed during the cleavage pathway. Conversely, a well-chosen polar aprotic solvent can better stabilize the desired concerted transition state of the[1][1]-sigmatropic rearrangement, steering the reaction away from the cleavage pathway.

-

Polymerization: In some cases, particularly under strongly acidic conditions, indole products can polymerize. Using a solvent that allows for better temperature control and a more homogeneous reaction mixture can help mitigate this.

Recommendation: If you detect aniline byproducts (via TLC, GC-MS, or NMR), consider lowering the reaction temperature and switching to a less acidic catalyst system in a polar aprotic solvent.

Q3: What are the specific pros and cons of polar protic vs. polar aprotic solvents for this synthesis?

Understanding this distinction is fundamental to optimizing your reaction.

| Solvent Class | Examples | Pros for Indole Synthesis | Cons for Indole Synthesis |

| Polar Protic | Water (H₂O), Ethanol (EtOH), Acetic Acid (AcOH) | - Excellent solubility for salts (e.g., hydrazine hydrochloride). - Acetic acid can serve as both solvent and catalyst.[5] | - Can deactivate nucleophiles through hydrogen bonding ("caging"), slowing the reaction.[8] - May promote side reactions like N-N bond cleavage by over-stabilizing ionic cleavage products.[11] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | - Solvates cations well while leaving anions/nucleophiles highly reactive.[7] - Stabilizes the polar transition state of the key rearrangement step. - Generally leads to faster reaction rates and cleaner conversions.[5] | - Can be difficult to remove during workup due to high boiling points. - Must be anhydrous, as trace water can interfere with the reaction. |

Q4: My starting materials are not fully dissolving. What is the best course of action?

Poor solubility is a direct path to low yields and irreproducible results. The initial starting materials, (4-(trifluoromethyl)phenyl)hydrazine and methyl pyruvate, must be fully dissolved for the reaction to proceed efficiently.

Recommendation:

-

Switch to a Better Solvent: This is the most effective solution. DMSO and DMF are excellent solvents for a wide range of organic molecules and are highly recommended.

-

Gentle Heating: Applying gentle heat can increase solubility. However, be cautious not to initiate the cyclization prematurely or decompose the sensitive hydrazone intermediate.

-

Co-Solvent System: In some cases, a mixture of solvents can be effective. For example, using a small amount of DMSO to dissolve the reagents before diluting with a less viscous solvent like THF or Dioxane. However, this adds complexity and should be approached systematically.

Recommended Experimental Protocol

This protocol outlines a robust method for the synthesis of this compound via the Fischer indole synthesis, emphasizing the optimal use of a polar aprotic solvent.

Step 1: Hydrazone Formation

-

To a solution of (4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol (5 mL per 1 g of hydrazine), add methyl pyruvate (1.05 eq).

-

Add a catalytic amount of acetic acid (3-4 drops).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is typically indicated by a color change or the formation of a precipitate.

-

Monitor the reaction by TLC until the starting hydrazine is consumed.

-

Remove the ethanol under reduced pressure. The crude hydrazone can be used directly in the next step.

Step 2: Cyclization (Solvent-Focused)

-

Place the crude hydrazone intermediate into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add anhydrous Dimethyl Sulfoxide (DMSO) (10 mL per 1 g of hydrazone). Rationale: DMSO is a polar aprotic solvent that will effectively solvate the polar intermediates without impeding the nucleophilic attacks required for cyclization.

-

Add the acid catalyst. Polyphosphoric acid (PPA) (2.0 eq by weight) or Zinc Chloride (ZnCl₂) (1.5 eq) are effective catalysts for this step.[4]

-

Heat the reaction mixture to 100-120 °C. Rationale: The high boiling point of DMSO allows for the necessary thermal energy to overcome the activation barrier of the rearrangement and cyclization steps.

-

Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the indole product. The reaction typically takes 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. The product will often precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified this compound.

Visual Troubleshooting Guide

The following flowchart provides a logical decision-making process for troubleshooting common issues in the synthesis, with a focus on solvent-related factors.

Caption: Troubleshooting workflow for indole synthesis.

References

-

ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Available at: [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

-

National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

-

Wikipedia. Nenitzescu indole synthesis. Available at: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

ResearchGate. Optimization of the reaction conditions. Available at: [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

-

ResearchGate. The role of a Lewis acid in the Nenitzescu indole synthesis. Available at: [Link]

-

National Center for Biotechnology Information. Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. Available at: [Link]

-

RWTH Publications. Atroposelective Nenitzescu Indole Synthesis. Available at: [Link]

-

ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Why Do Some Fischer Indolizations Fail?. Available at: [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]

-

Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]

-

ResearchGate. Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Available at: [Link]

-

University of California, Irvine. Indoles. Available at: [Link]

-

ACS Publications. Why Do Some Fischer Indolizations Fail?. Available at: [Link]

-

YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Alternative Catalysts for Trifluoromethyl Indole Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated indoles. The incorporation of a trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the application of alternative catalysts—moving beyond traditional palladium-based systems to more sustainable and cost-effective copper, iron, and photoredox catalysis.

Our goal is to equip you with the expertise to navigate common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries when transitioning to or troubleshooting alternative catalytic systems for indole trifluoromethylation.

Q1: My copper-catalyzed C-H trifluoromethylation of indole is giving low yields. What are the primary factors to investigate?

A1: Low yields in copper-catalyzed trifluoromethylation reactions often stem from a few key areas.[2] A systematic approach is crucial for effective troubleshooting:

-

Catalyst and Ligand Choice: The combination of the copper salt (e.g., CuI, CuCl, CuSO₄) and the ligand is critical. The ligand's electronic and steric properties can significantly influence the catalytic activity. If you are using a standard protocol without success, consider screening a panel of ligands.

-

Oxidant and Trifluoromethyl Source: The choice of oxidant (e.g., tBuOOH) and the trifluoromethylating reagent (e.g., CF₃SO₂Na, Togni's reagent) are interdependent.[3] Ensure the trifluoromethylating reagent is fresh and has been stored under the recommended anhydrous conditions, as degradation is a common issue.[2]

-

Solvent and Temperature: The polarity and coordinating ability of the solvent (e.g., DMA, 1,4-dioxane) can impact the solubility of the catalyst and reagents, as well as the reaction rate.[3][4] Temperature control is also vital; side reactions may dominate at excessively high temperatures, while lower temperatures might lead to incomplete conversion.

-

Substrate Reactivity: The electronic nature of your indole substrate plays a significant role. Electron-rich indoles are generally more reactive. For electron-deficient indoles, you may need to employ more forcing conditions or a more active catalyst system.[5]

Q2: I am observing poor regioselectivity in the iron-catalyzed trifluoromethylation of my substituted indole. How can I improve this?

A2: Achieving high regioselectivity in iron-catalyzed C-H functionalization of indoles can be challenging.[6][7] Several factors influence the site of trifluoromethylation (typically C2 or C3):

-

Steric Hindrance: The steric bulk of substituents on the indole ring can direct the trifluoromethyl group to the less hindered position. For instance, a bulky group at the C3 position will generally favor trifluoromethylation at the C2 position.

-

Directing Groups: The presence of a directing group on the indole nitrogen can significantly influence regioselectivity. Consider if your substrate has a functional group that could coordinate to the iron catalyst.

-

Reaction Mechanism: Iron-catalyzed trifluoromethylations can proceed through different mechanisms, including radical pathways or those involving iron-carbene intermediates.[8] Understanding the likely mechanism for your specific conditions can help in predicting and controlling the regioselectivity. For radical reactions, the inherent reactivity of the C-H bonds of the indole ring will be a major determinant.

Q3: My photoredox-catalyzed trifluoromethylation reaction is not proceeding to completion, even with prolonged irradiation. What should I check?

A3: Incomplete conversion in photoredox catalysis can be due to several factors related to the photochemical setup and reaction components:

-

Light Source and Wavelength: Ensure your light source (e.g., blue LEDs) emits at a wavelength that is strongly absorbed by your photocatalyst (e.g., Ru(phen)₃Cl₂, Eosin Y).[9][10] The intensity of the light source is also important; insufficient photon flux can lead to a slow reaction rate.

-

Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the desired catalytic cycle. Ensure your reaction mixture is thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).

-

Concentration: The concentrations of the substrate, photocatalyst, and trifluoromethylating reagent should be optimized. Overly concentrated solutions can lead to light penetration issues, while overly dilute solutions may result in slow reaction rates.[11]

-

Catalyst Decomposition: Some photocatalysts can degrade over time under prolonged irradiation. If you suspect this is the case, you may need to add the catalyst in portions or use a more robust catalyst.

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific experimental problems encountered with alternative catalysts.

Guide 1: Low to No Product Formation in Copper-Catalyzed Trifluoromethylation

This guide will help you systematically diagnose and resolve issues of low or no product yield in copper-catalyzed reactions.

Experimental Protocol Example: Copper-Catalyzed C2-Trifluoromethylation of 3-Methylindole

-

Reagents: 3-methylindole (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol%), tBuOOH (2.5 mmol), KF (50 mol%).[3]

-

Solvent: DMA (3.0 mL).[3]

-

Conditions: 85 °C for 1 hour under an argon atmosphere.[3]

Troubleshooting Workflow

Caption: Troubleshooting workflow for low yield in Cu-catalyzed trifluoromethylation.

In-Depth Causality and Solutions

-

Reagent Quality: Trifluoromethylating agents like CF₃SO₂Na (Langlois reagent) and Togni's reagent can be sensitive to moisture and air.[2][3] Degradation leads to a lower effective concentration of the trifluoromethyl source. Solution: Always use freshly opened reagents or those stored meticulously in a desiccator under an inert atmosphere.

-

Catalyst System: The active catalytic species is often a complex of the copper salt, and potentially a ligand and a base. The absence of a crucial component or the use of an inappropriate one can halt the catalytic cycle. For instance, in the protocol above, KF is crucial for achieving a high yield.[3] Solution: If your protocol is ligand-free, consider adding one. If a base is used, ensure it is anhydrous if required by the reaction mechanism.

-

Reaction Conditions: Overheating can lead to decomposition of the starting material, product, or catalyst. Conversely, insufficient heat will result in a sluggish or incomplete reaction. Solution: Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of product and byproducts over time. This will help you determine the optimal reaction time and temperature.

-

Workup and Purification: The desired product may be partially soluble in the aqueous phase during extraction, or it could be volatile.[12] Solution: Before discarding the aqueous layer, perform a small-scale extraction and analyze the organic phase by TLC or LC-MS. If product loss during chromatography is suspected, try using a different stationary phase or solvent system.

Guide 2: Catalyst Deactivation or Inefficiency in Photoredox Trifluoromethylation

This guide focuses on issues related to the photocatalyst and the overall photochemical process.

Experimental Protocol Example: Photoredox Trifluoromethylation of an Indole Derivative

-

Reagents: Indole substrate (1 equiv), CF₃SO₂Cl (triflyl chloride) or other CF₃ source, Ru(phen)₃Cl₂ (photocatalyst), base.[9]

-

Solvent: Acetonitrile or other suitable solvent.

-

Conditions: Irradiation with a 26 W fluorescent light bulb at room temperature.[9]

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting incomplete photoredox trifluoromethylation.

In-Depth Causality and Solutions

-

Photochemical Setup: The proposed mechanism for many photoredox trifluoromethylations involves the generation of a CF₃ radical.[9] This process is initiated by the excitation of the photocatalyst by light. If the light source is weak or has the wrong emission spectrum, the catalytic cycle will not initiate efficiently. Solution: Check the specifications of your light source and photocatalyst. Ensure the reaction vessel is positioned to receive maximum and uniform irradiation.

-

Quenching: Molecular oxygen is a known quencher of the excited state of ruthenium and iridium-based photocatalysts. Its presence can severely inhibit or completely stop the reaction. Solution: Employ at least three cycles of freeze-pump-thaw for rigorous degassing, especially for reactions that are sensitive to trace amounts of oxygen.

-

Substrate Compatibility: Some functional groups on the indole substrate can interfere with the catalytic cycle. For example, highly electron-withdrawing groups can make the indole less susceptible to radical addition.[13] Solution: If you suspect substrate incompatibility, try running a model reaction with a simple, unfunctionalized indole to confirm that the catalytic system is active.

-

Flow Chemistry as an Alternative: For issues related to light penetration in larger-scale batch reactions, consider implementing a continuous-flow setup. Microreactors offer a much higher surface-area-to-volume ratio, ensuring uniform irradiation and potentially leading to significantly reduced reaction times and improved yields.[14]

III. Data and Catalyst Comparison

The choice of an alternative catalyst system depends on factors such as cost, substrate scope, and reaction conditions. The following table provides a comparative summary.

| Catalyst System | Typical CF₃ Source | Advantages | Common Challenges |

| Copper-Based | CF₃SO₂Na, Togni's Reagent | Low cost, readily available catalysts, good functional group tolerance.[3][5] | Often requires elevated temperatures, potential for catalyst poisoning by certain functional groups. |

| Iron-Based | Togni's Reagent | Very low cost, environmentally benign metal, unique reactivity patterns.[15][16] | Can exhibit lower selectivity compared to other metals, sometimes requires specific ligands.[6] |

| Photoredox | CF₃SO₂Cl, CF₃I, Togni's Reagent | Mild reaction conditions (room temperature), high functional group tolerance, can enable otherwise difficult transformations.[9][13] | Requires specialized photochemical equipment, sensitivity to oxygen, potential for catalyst degradation. |

IV. Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for rational troubleshooting and optimization.

Proposed Catalytic Cycle for Copper-Catalyzed Oxidative Trifluoromethylation

Caption: Simplified mechanism for Cu-catalyzed trifluoromethylation.[3]

This proposed mechanism involves the generation of a trifluoromethyl radical (•CF₃) from CF₃SO₂Na and an oxidant.[3] This radical then adds to the indole ring. The resulting radical intermediate is oxidized by Cu(II) to a cationic intermediate, which, after deprotonation, yields the trifluoromethylated indole and regenerates the active Cu(I) catalyst.[3]

General Mechanism for Photoredox-Catalyzed Trifluoromethylation

Caption: General photoredox catalytic cycle for trifluoromethylation.[9]

In this pathway, the photocatalyst is excited by visible light.[9] The excited state photocatalyst then engages in a single-electron transfer (SET) with the trifluoromethyl source (e.g., triflyl chloride), generating a trifluoromethyl radical.[9] This highly reactive radical then adds to the indole, leading to the final product after a subsequent oxidation and deprotonation sequence, which also regenerates the ground state of the photocatalyst.

V. References

-

Benchchem Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.

-

Scheme 4. Copper-catalyzed trifluoromethylthiolation of indoles, β-keto... - ResearchGate. [Link]

-

Mechanism of C(sp2)−H trifluoroalkylation of indoles via iron‐carbene... - ResearchGate. [Link]

-

Iron‐Catalyzed Trifluoromethylation of Indole‐Tethered Alkene Enables Synthesis of CF3‐Containing Spiroindolenines and Tetrahydrocarbazoles - Matilda. [Link]

-

Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base - MDPI. [Link]

-

Progress in copper-catalyzed trifluoromethylation - PMC - NIH. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC. [Link]

-

Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters - ACS Publications. [Link]

-

Iron(II)-Catalyzed Azidotrifluoromethylation of Olefins and N-Heterocycles for Expedient Vicinal Trifluoromethyl Amine Synthesis - PMC. [Link]

-

Trifluoromethylation of diverse heterocycles. Reaction condition:... - ResearchGate. [Link]

-

Ni Et Al 2025 Access To 2 (Trifluoromethyl) Indoles Via PD (0) Catalyzed Intramolecular Cyclization of - Scribd. [Link]

-

Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. [Link]

-

Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent - ResearchGate. [Link]

-

Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed. [Link]

-

Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. [Link]

-

Iron‐Catalyzed Trifluoromethylation of Indole‐Tethered Alkene Enables Synthesis of CF3‐Containing Spiroindolenines and Tetrahydrocarbazoles | Request PDF - ResearchGate. [Link]

-